4-Nitrophenyl trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

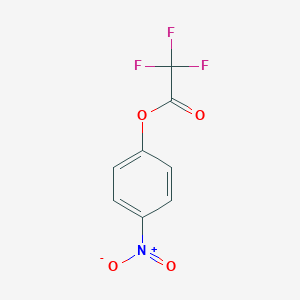

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOIBTLTZWOAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060960 | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-78-6 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H23CZQ62HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrophenyl Trifluoroacetate: A Comprehensive Technical Guide

CAS Number: 658-78-6

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoroacetate (NPTFA), also known by its IUPAC name (4-nitrophenyl) 2,2,2-trifluoroacetate and as Sakakibara's Reagent, is a highly reactive organic compound widely utilized in biochemical and pharmaceutical research.[1][2][3][4] Its utility stems from the presence of a trifluoroacetate group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property renders it an excellent acylating agent, particularly in the synthesis of peptides and as a chromogenic substrate for enzyme assays.[2][5] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

This compound is a beige to yellow crystalline solid at room temperature.[3] It is soluble in organic solvents such as methanol and acetonitrile.[1] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 658-78-6 | [1] |

| Molecular Formula | C₈H₄F₃NO₄ | [1] |

| Molecular Weight | 235.12 g/mol | [1] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid; Beige crystalline | [3] |

| Melting Point | 35-39 °C | [3] |

| Boiling Point | 120 °C at 12 mmHg | [3] |

| Density | 1.5675 g/cm³ (estimate) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct acylation of 4-nitrophenol with trifluoroacetic anhydride.[6] Pyridine is often used as a catalyst.[7]

Materials:

-

4-Nitrophenol

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (catalytic amount)

-

Carbon tetrachloride (or other suitable anhydrous solvent)

-

Anhydrous sodium sulfate

-

Chloroform

-

Hexane

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrophenol in anhydrous carbon tetrachloride.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add a stoichiometric equivalent of trifluoroacetic anhydride to the stirred solution at room temperature.

-

The reaction is typically rapid.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of chloroform and hexane to yield the final product.[3] The product can also be purified by sublimation in vacuo.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used to create activated esters of N-protected amino acids, which then readily react with the free amino group of a growing peptide chain on a solid support.[2]

Principle: The electron-withdrawing trifluoroacetate group makes the carbonyl carbon of the amino acid highly electrophilic, facilitating the formation of a peptide bond.[2]

General Protocol for Coupling:

-

Activation of Amino Acid: React the N-protected amino acid with this compound in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an anhydrous solvent like dimethylformamide (DMF). This forms the 4-nitrophenyl active ester of the amino acid.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the peptide chain attached to the solid-phase resin is removed using a suitable deprotection agent (e.g., piperidine in DMF).[8][9]

-

Coupling: The activated 4-nitrophenyl ester of the amino acid is added to the resin-bound peptide. The free N-terminal amine of the peptide attacks the activated carbonyl carbon, forming a new peptide bond and releasing 4-nitrophenol.[2]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

The cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized.[10]

Enzyme Assay using this compound

This compound can be used as a chromogenic substrate for various esterases and lipases. The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, which, in its phenolate form at alkaline pH, produces a yellow color that can be quantified spectrophotometrically.[5][11]

Materials:

-

Enzyme solution

-

This compound stock solution (dissolved in a suitable organic solvent like ethanol or methanol)

-

Assay buffer (e.g., sodium phosphate buffer, pH adjusted to the enzyme's optimum)[11]

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer immediately before use.[12]

-

In a microplate well or cuvette, add the assay buffer and the enzyme solution.

-

Initiate the reaction by adding the this compound working solution.

-

Immediately monitor the increase in absorbance at approximately 405 nm over time.[12][13]

-

A no-enzyme control should be included to account for the spontaneous hydrolysis of the substrate.[12]

-

The rate of the reaction is proportional to the enzyme activity and can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate.[12]

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis using an activated amino acid.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. csbiochina.com [csbiochina.com]

- 10. peptide.com [peptide.com]

- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Trifluoroacetate from p-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-nitrophenyl trifluoroacetate, a key reagent in various biochemical and pharmaceutical applications. The document details the underlying chemical principles, experimental protocols, and relevant applications, with a focus on quantitative data and procedural accuracy.

Introduction

This compound (NPTFA) is a highly reactive compound widely utilized as an acylating agent, particularly in peptide synthesis where it is sometimes referred to as Sakakibara's Reagent.[1][2] Its utility stems from the electron-withdrawing nature of the trifluoroacetyl group and the good leaving group potential of the p-nitrophenoxide ion. This combination renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines, facilitating efficient amide bond formation.[1] Additionally, NPTFA serves as a chromogenic substrate in enzyme assays, where the release of p-nitrophenol upon hydrolysis can be monitored spectrophotometrically.[3][4][5]

The primary and most common method for the synthesis of this compound is the direct acylation of p-nitrophenol with trifluoroacetic anhydride, often catalyzed by a base such as pyridine.[6] This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis of this compound

The synthesis involves the esterification of p-nitrophenol with trifluoroacetic anhydride. The reaction is facilitated by a base, typically pyridine, which acts as a catalyst by activating the anhydride and deprotonating the phenol.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

2.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number |

| p-Nitrophenol | 139.11 | 100-02-7 |

| Trifluoroacetic Anhydride | 210.03 | 407-25-0 |

| Pyridine | 79.10 | 110-86-1 |

| Dichloromethane (DCM) | 84.93 | 75-09-2 |

| Diethyl Ether | 74.12 | 60-29-7 |

| Hexane | 86.18 | 110-54-3 |

| Chloroform | 119.38 | 67-66-3 |

| Sodium Sulfate (anhydrous) | 142.04 | 7757-82-6 |

2.2. Experimental Protocol: Direct Acylation with Pyridine Catalyst

This protocol is a representative procedure based on commonly cited laboratory practices for the synthesis of 4-nitrophenyl esters.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Pyridine: To the stirred solution, add pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a solvent system such as chloroform/hexane or by sublimation under vacuum.[7]

2.3. Quantitative Data

| Parameter | Value |

| Molar Ratio (p-Nitrophenol:TFAA:Pyridine) | 1 : 1.1 : 1.1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | > 90% |

2.4. Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₄F₃NO₄ |

| Molecular Weight | 235.12 g/mol |

| Appearance | Beige crystalline solid |

| Melting Point | 35-39 °C |

| Boiling Point | 120 °C at 12 mmHg |

Applications in Drug Development and Research

3.1. Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS) for the activation of the C-terminus of an amino acid.[1] The activated ester readily reacts with the N-terminus of the growing peptide chain to form a new peptide bond.

Workflow for Peptide Bond Formation using NPTFA:

Caption: Workflow of peptide chain elongation using this compound.

3.2. Enzyme Assays

NPTFA is employed as a substrate for various esterases and lipases.[3][4][5] The enzymatic hydrolysis of the ester bond releases p-nitrophenol, which ionizes at alkaline pH to the p-nitrophenolate anion, a yellow-colored species with a maximum absorbance around 400-410 nm.[8] The rate of formation of the colored product is directly proportional to the enzyme activity.

Experimental Workflow for a Typical Enzyme Assay:

Caption: General workflow for an enzyme assay using this compound.

Safety and Handling

This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

The synthesis of this compound from p-nitrophenol via direct acylation with trifluoroacetic anhydride is a robust and efficient method, providing a versatile reagent for both synthetic and analytical applications in drug development and biochemical research. Its role as an activating agent in peptide synthesis and as a chromogenic substrate in enzyme kinetics makes it an indispensable tool for scientists in these fields. Adherence to proper experimental protocols and safety precautions is essential for its successful synthesis and application.

References

- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

The Acylating Power of 4-Nitrophenyl Trifluoroacetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenyl trifluoroacetate (4-NPT) has emerged as a highly efficient reagent for the acylation of primary and secondary amines, most notably in the field of peptide synthesis. Its efficacy is rooted in a well-defined chemical mechanism that leverages the synergistic effects of its constituent functional groups. The electron-withdrawing nature of the trifluoroacetyl group powerfully activates the carbonyl carbon for nucleophilic attack, while the 4-nitrophenoxy moiety serves as an excellent leaving group, facilitating rapid and clean acylation reactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by experimental protocols and comparative data to inform its application in research and development.

Core Mechanism of Acylation

The utility of this compound as an acylating agent stems from its unique molecular architecture. The presence of a trifluoroacetate group attached to the carbonyl carbon renders it highly electrophilic.[1] This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the lone pair of electrons on a nitrogen atom of an amine.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: This intermediate is transient and rapidly collapses, expelling the 4-nitrophenoxide ion, a stabilized and effective leaving group. The stability of the 4-nitrophenoxide anion is a key driver for the forward reaction.

The result is the formation of a stable amide bond between the amine and the trifluoroacetyl group. In the context of peptide synthesis, this reagent is often referred to as Sakakibara's Reagent and is used to activate amino acids for subsequent coupling.[1]

Key Chemical Principles

The high reactivity of this compound can be attributed to two primary factors:

-

Inductive Effect of the Trifluoroacetate Group: The three fluorine atoms on the acetyl group are strongly electron-withdrawing. This inductive effect polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it a prime target for nucleophiles.[1]

-

The 4-Nitrophenyl Leaving Group: The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion through resonance. The release of the bright yellow 4-nitrophenolate ion can also be used to monitor the progress of the reaction spectrophotometrically.

Quantitative Data on Acylation and Hydrolysis

Table 1: Kinetic Data for the Hydrolysis of p-Nitrophenyl Esters

| Compound | Solvent | Temperature (°C) | First-Order Rate Constant (s⁻¹) | Reference |

| This compound | Acetonitrile/Water | 23.0 | 0.000281 | [2] |

| S-Ethyl trifluorothioacetate | Acetonitrile/Water | 23.0 | 0.0000370 | [2] |

The significantly faster hydrolysis rate of this compound compared to its thioester analog highlights the high reactivity of the trifluoroacetate-activated carbonyl group.[2]

Table 2: Kinetic Parameters for the Acylation Step in the Hydrolysis of 4-Nitrophenyl Acetate by Penicillin G Acylase

| Enzyme | Rate of Formation of Acetyl-Enzyme (mM⁻¹s⁻¹) | Rate of Hydrolysis of Acetyl-Enzyme (s⁻¹) | Reference |

| Wild-type | 73 | 0.76 | [3] |

| F360V mutant | 11.1 | 0.051 | [3] |

This data, from an enzymatic system, demonstrates the rapid acylation potential of a p-nitrophenyl ester, a principle that underlies the utility of this compound in chemical synthesis.[3]

Experimental Protocols

The following are generalized protocols for the acylation of amines and the activation of amino acids using this compound, based on standard laboratory practices for peptide synthesis.

General Protocol for the Acylation of a Primary Amine

Materials:

-

Primary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl) to remove excess amine, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted this compound and 4-nitrophenol, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude acylated product.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol for the Activation of an N-Protected Amino Acid for Peptide Synthesis

Materials:

-

N-protected amino acid (e.g., Boc-glycine, Fmoc-alanine)

-

This compound

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask.

-

Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Activation: Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Use in Subsequent Coupling: The resulting activated amino acid (an N-protected aminoacyl-4-nitrophenyl ester) can often be used directly in the next peptide coupling step without isolation.

Visualizing the Mechanism and Workflow

Acylation Reaction Mechanism

Caption: Mechanism of amine acylation by this compound.

Experimental Workflow for Amine Acylation

Caption: General experimental workflow for the acylation of an amine.

Conclusion

This compound is a potent acylating agent with a well-understood mechanism of action that makes it particularly suitable for applications in peptide synthesis and other areas of organic chemistry. The high electrophilicity of its carbonyl carbon, combined with the excellent leaving group ability of the 4-nitrophenoxy moiety, ensures efficient and clean acylation reactions. While comprehensive quantitative data for a broad range of substrates remains an area for further investigation, the established principles of its reactivity, supported by data from analogous systems, provide a strong foundation for its effective use in the laboratory. The protocols and mechanistic understanding provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Nitrophenyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and storage of 4-Nitrophenyl trifluoroacetate (4-NPT), a critical reagent in peptide synthesis and bioconjugation. Understanding its stability profile is paramount for ensuring experimental reproducibility, minimizing the formation of impurities, and guaranteeing the integrity of synthesized molecules. This document outlines the known degradation pathways, provides available quantitative stability data, details recommended storage conditions, and presents experimental protocols for stability assessment.

Chemical Properties and Intrinsic Stability

This compound (CAS 658-78-6) is a beige crystalline solid known for its high reactivity as an acylating agent.[1] This reactivity is a double-edged sword, making it effective for forming amide bonds but also rendering it susceptible to degradation, primarily through hydrolysis. The electron-withdrawing nature of both the 4-nitrophenyl and the trifluoroacetyl groups makes the carbonyl carbon highly electrophilic and thus prone to nucleophilic attack by water.[2]

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₃NO₄ | |

| Molecular Weight | 235.12 g/mol | |

| Melting Point | 35-39 °C (lit.) | |

| Boiling Point | 120 °C/12 mmHg (lit.) | |

| Appearance | Beige crystalline solid | [1] |

| Solubility | Soluble in methanol, chloroform/hexane. | [3] |

Decomposition Pathway: Hydrolysis

The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond to yield 4-nitrophenol and trifluoroacetic acid. This reaction can be catalyzed by both acid and base. The presence of moisture is the most significant factor contributing to its degradation.[1]

The mechanism of neutral hydrolysis in an aqueous-organic solvent mixture, such as water in acetonitrile, is understood to involve a water-bridge. A cluster of water molecules facilitates the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then rapidly collapses, expelling the relatively stable 4-nitrophenoxide leaving group.

Quantitative Stability Data

| Condition | Rate Constant (k) | Comments | Reference(s) |

| Pure Water, 25 °C | 5.0 x 10⁻² s⁻¹ | ||

| Acetonitrile | 2.81 x 10⁻⁴ s⁻¹ | Compared to S-ethyl trifluorothioacetate. | |

| Aqueous Buffers (pH 7 and higher) | Qualitative increase with pH | The rate of spontaneous hydrolysis of p-nitrophenyl esters is pH-dependent, increasing in more acidic or basic conditions. | [4] |

Recommended Storage and Handling

Due to its moisture sensitivity, proper storage and handling of this compound are crucial to maintain its integrity and reactivity.

Storage Conditions:

-

Temperature: Store in a cool, dry place. For long-term storage, a freezer is recommended to minimize degradation.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[3]

-

Container: Keep the container tightly closed and in a well-ventilated area.[1][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[5][6]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use dry solvents and glassware to prevent hydrolysis during experimental procedures.

-

For weighing, bring the container to room temperature before opening to prevent condensation of atmospheric moisture.

Experimental Protocols for Stability Assessment

Determining the stability of this compound under specific experimental conditions is often necessary. The following are generalized protocols for assessing its stability using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Spectrophotometric Determination of Hydrolysis Rate

This method is based on monitoring the formation of the chromogenic degradation product, 4-nitrophenol, which has a characteristic absorbance maximum at approximately 400-405 nm in basic solutions.

Materials:

-

This compound

-

Buffer solutions of desired pH (e.g., phosphate buffer for neutral pH, acetate for acidic, borate for basic)

-

Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

-

Equilibrate the buffer solution to the desired temperature in a water bath.

-

Initiate the reaction by adding a small aliquot of the 4-NPT stock solution to the temperature-equilibrated buffer in a cuvette. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

-

Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at the λmax of 4-nitrophenolate (around 400 nm) over time.

-

Record the absorbance at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

-

The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

Protocol 2: HPLC-Based Stability Indicating Method

An HPLC method can be used to separate and quantify the parent compound (4-NPT) from its degradation products, providing a more direct measure of its stability.

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: Acetonitrile and water (with or without a buffer, e.g., phosphate buffer, depending on the desired pH)

-

Forced degradation reagents (e.g., HCl for acidic, NaOH for basic, H₂O₂ for oxidative)

Procedure:

-

Method Development: Develop an HPLC method that provides good separation between this compound and its primary degradation product, 4-nitrophenol. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water. The detection wavelength can be set to the λmax of 4-NPT or 4-nitrophenol.

-

Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies. Expose solutions of 4-NPT to acidic, basic, oxidative, and thermal stress.

-

Acidic: Add HCl to a solution of 4-NPT.

-

Basic: Add NaOH to a solution of 4-NPT.

-

Oxidative: Add H₂O₂ to a solution of 4-NPT.

-

Thermal: Heat a solution of 4-NPT.

-

-

Sample Analysis: Analyze the stressed samples by HPLC to confirm that the degradation products are well-separated from the parent peak and that the peak purity of the parent compound can be assessed.

-

Stability Study: Prepare solutions of 4-NPT in the desired solvent systems and store them under the desired conditions (e.g., different temperatures).

-

At specified time points, withdraw aliquots, dilute if necessary, and inject them into the HPLC system.

-

Quantify the peak area of 4-NPT at each time point to determine the percentage of degradation over time.

Application in Peptide Synthesis: A Workflow Perspective

This compound is a highly effective coupling reagent in peptide synthesis. Its role is to activate the carboxylic acid of an N-protected amino acid, forming a highly reactive 4-nitrophenyl ester. This activated ester then readily reacts with the free amine of another amino acid or a growing peptide chain to form a new peptide bond.

Conclusion

This compound is a potent acylating agent whose utility is directly linked to its reactivity. This inherent reactivity also makes it susceptible to degradation, primarily through hydrolysis. By understanding its stability profile, adhering to proper storage and handling protocols, and, when necessary, performing stability assessments under specific experimental conditions, researchers can effectively harness the power of this reagent while ensuring the reliability and reproducibility of their work. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

A Comprehensive Technical Guide on 4-Nitrophenyl Trifluoroacetate: Solubility, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoroacetate (4-NPTFA) is a versatile reagent widely employed in organic synthesis, particularly in the realm of bioconjugation and peptide chemistry. Its utility stems from the highly reactive nature of the trifluoroacetyl group, which is activated by the electron-withdrawing p-nitrophenoxy leaving group. This activation facilitates the efficient formation of amide bonds under mild conditions, a critical step in the synthesis of peptides and other complex organic molecules. This guide provides an in-depth overview of the solubility of 4-NPTFA in common organic solvents, detailed experimental protocols for its use, and a visualization of its key reaction pathway.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₄F₃NO₄ |

| Molecular Weight | 235.12 g/mol |

| Appearance | White to beige crystalline solid |

| Melting Point | 35-39 °C |

| Boiling Point | 120 °C at 12 mmHg |

Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its widespread use in various synthetic procedures provides strong qualitative evidence of its solubility in several common solvents.

Qualitative Solubility:

Based on its application in chemical synthesis, this compound is known to be soluble in the following organic solvents:

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Chloroform

-

Methanol (described as achieving "almost transparency")

Comparative Solubility Data: 4-Nitrophenyl Acetate

For comparative purposes, the solubility of the structurally related compound, 4-nitrophenyl acetate, offers some insight. While not a direct substitute, the data provides a general understanding of how a similar nitrophenyl ester behaves in organic solvents.

| Solvent | Solubility of 4-Nitrophenyl Acetate |

| Ethanol | 100 mg/mL (with heating)[1] |

| Methanol | 10 mg/mL[2] |

| Acetone | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Water | Insoluble[4] |

It is important to note that the trifluoroacetate group in 4-NPTFA will influence its polarity and, consequently, its solubility profile compared to 4-nitrophenyl acetate.

Experimental Protocols

General Protocol for Determining Solubility of an Organic Compound

For researchers requiring precise solubility data for their specific experimental conditions, the following general protocol for determining the solubility of a solid organic compound can be employed.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Ensure an excess of solid material remains to confirm saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a calibrated analytical instrument.

-

Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Protocol for Amide Bond Formation using this compound

This protocol outlines the general steps for the activation of a carboxylic acid with 4-NPTFA and subsequent reaction with an amine to form an amide bond. This is a common application in peptide synthesis and bioconjugation.

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF).

-

Add one equivalent of this compound to the solution.

-

Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the 4-nitrophenyl active ester is complete (monitoring by TLC or LC-MS is recommended).

-

-

Amidation Reaction:

-

To the solution containing the activated ester, add one equivalent of the desired amine.

-

Continue to stir the reaction at room temperature. The reaction time will vary depending on the reactivity of the amine (typically ranging from a few hours to overnight).

-

Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude amide product can be purified by column chromatography, recrystallization, or preparative HPLC.

-

Visualizations

Reaction Mechanism: Amide Bond Formation

The primary utility of this compound is to serve as an activating agent for carboxylic acids, facilitating their conversion to amides upon reaction with amines. The electron-withdrawing trifluoroacetyl group makes the carbonyl carbon highly electrophilic, leading to the formation of a reactive 4-nitrophenyl ester intermediate.

Caption: Reaction pathway for amide bond formation using this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in solid-phase peptide synthesis for the coupling of amino acids. The general workflow involves the activation of an Fmoc-protected amino acid and its subsequent reaction with the free amine of the resin-bound peptide chain.

Caption: Simplified workflow for an amino acid coupling cycle in SPPS.

References

Spectroscopic Analysis of 4-Nitrophenyl Trifluoroacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenyl trifluoroacetate, a key reagent in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be effectively determined through a combination of NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.41 | d | 9.2 | 2H, Ar-H (ortho to NO₂) |

| 7.55 | d | 9.2 | 2H, Ar-H (meta to NO₂) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-O (aromatic) |

| 154.7 (q, J = 289 Hz) | C=O (ester) |

| 146.5 | C-NO₂ (aromatic) |

| 125.6 | CH (aromatic) |

| 122.3 | CH (aromatic) |

| 115.4 (q, J = 42 Hz) | CF₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1800-1780 | C=O Stretch (ester) |

| 1595 | C=C Stretch (aromatic) |

| 1525 | N-O Asymmetric Stretch (nitro) |

| 1350 | N-O Symmetric Stretch (nitro) |

| 1210, 1150 | C-F Stretch |

| 1190 | C-O Stretch (ester) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols outline the methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is utilized to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with good signal-to-noise.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the internal standard (TMS for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a KBr plate, and allowing the solvent to evaporate.

-

Data Acquisition: A background spectrum of the empty ATR crystal or KBr plate is recorded. The sample spectrum is then acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and assigned to the corresponding functional group vibrations.

Visualization of Spectroscopic Workflow

The logical flow of analyzing a chemical compound using spectroscopic methods can be visualized as follows:

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Hydrolysis Kinetics of 4-Nitrophenyl Trifluoroacetate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis kinetics of 4-Nitrophenyl trifluoroacetate (4-NPTFA) in aqueous solution. 4-NPTFA serves as a valuable model substrate in studying ester hydrolysis, a fundamental reaction in organic chemistry and biochemistry with significant implications for drug metabolism and pro-drug activation. This document details the underlying reaction mechanisms, presents available quantitative kinetic data, and offers detailed experimental protocols for kinetic analysis.

Reaction Mechanism and Kinetics

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In aqueous solution, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield trifluoroacetic acid and 4-nitrophenoxide. The formation of the 4-nitrophenoxide ion, which is a distinct yellow color, allows for convenient spectrophotometric monitoring of the reaction progress.[1]

The reaction rate is influenced by factors such as pH, temperature, and the solvent environment. The hydrolysis of esters like 4-NPTFA can be catalyzed by both acid and base.[2] A typical pH-rate profile for the hydrolysis of a 4-nitrophenyl ester exhibits a "U" shape, with regions of acid catalysis at low pH, a pH-independent region (neutral hydrolysis), and a base-catalyzed region at high pH.[2]

Quantitative Kinetic Data

Quantitative data on the hydrolysis of this compound in purely aqueous solution is limited in the readily available literature. However, some key data points and comparative data for the closely related 4-Nitrophenyl acetate (4-NPA) are presented below.

Table 1: Rate Constants for the Hydrolysis of this compound

| Solvent System | Temperature (°C) | Rate Constant (k) | Reference |

| Pure Water | 25.0 | 5.0 x 10⁻² s⁻¹ | [3][4] |

| Water-Acetonitrile Mixtures | Various | Complex dependence on water concentration | [3][4][5][6] |

Table 2: Comparative Kinetic Data for the Hydrolysis of 4-Nitrophenyl Acetate in Aqueous Solution

| Condition | Parameter | Value | Reference |

| pH 2-11, 20-45 °C | Activation Energy (Ea) | 54.7 kJ·mol⁻¹ | [2] |

| Enthalpy of Activation (ΔH‡) | 52.2 kJ·mol⁻¹ | [2] | |

| Entropy of Activation (ΔS‡) | -47.8 J·mol⁻¹·K⁻¹ | [2] |

Note: The data for 4-Nitrophenyl acetate is provided to illustrate the typical kinetic parameters for a similar ester, as comprehensive data for this compound in aqueous solution is not available in the cited sources.

Experimental Protocols

Kinetic Analysis using UV-Vis Spectrophotometry

This protocol describes the determination of the hydrolysis rate of this compound by monitoring the formation of the 4-nitrophenoxide ion.

Materials:

-

This compound (4-NPTFA)

-

Buffer solutions of desired pH (e.g., acetate, phosphate, borate)[2]

-

Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Stock solution of 4-NPTFA in a water-miscible organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.[7]

Procedure:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions covering the desired pH range.[2]

-

Prepare a stock solution of 4-NPTFA (e.g., 10 mM) in acetonitrile or ethanol. The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

-

-

Spectrophotometer Setup:

-

Kinetic Run:

-

Add a small volume of the 4-NPTFA stock solution to the temperature-equilibrated buffer in the cuvette. The final concentration of 4-NPTFA should be in a range that gives a measurable change in absorbance over time.

-

Quickly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting.

-

Immediately start recording the absorbance at regular time intervals. The frequency of data collection will depend on the reaction rate.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ + (A_0 - A_∞)e^(-k_obs*t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

-

Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.[1]

-

Kinetic Analysis using Stopped-Flow Spectrophotometry

For very fast reaction rates, a stopped-flow apparatus is necessary.[9][10]

Materials:

-

Stopped-flow spectrophotometer

-

Syringes for reactant solutions

-

Solutions of 4-NPTFA and buffer, prepared as described above.

Procedure:

-

Instrument Setup:

-

Prepare the stopped-flow instrument according to the manufacturer's instructions.

-

Load one syringe with the 4-NPTFA solution and the other with the buffer solution.

-

Set the detection wavelength to the λmax of the 4-nitrophenoxide ion.

-

-

Kinetic Measurement:

-

Rapidly mix the two solutions by driving the syringes. The instrument will automatically trigger data acquisition upon mixing.

-

Record the change in absorbance as a function of time, typically over a few seconds or less.

-

-

Data Analysis:

-

The resulting kinetic trace is analyzed using the instrument's software to determine the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential function.

-

Visualizations

Caption: Hydrolysis mechanism of this compound.

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.

Conclusion

The hydrolysis of this compound provides a valuable system for studying the principles of chemical kinetics and reaction mechanisms. While comprehensive quantitative data in purely aqueous solution remains a target for further research, the methodologies outlined in this guide provide a robust framework for such investigations. The use of UV-Vis spectrophotometry and stopped-flow techniques allows for accurate determination of reaction rates, contributing to a deeper understanding of ester hydrolysis and its relevance in various scientific disciplines, including drug development.

References

- 1. scribd.com [scribd.com]

- 2. irejournals.com [irejournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stopped-Flow Application Notes [photophysics.com]

The Electrophilicity of 4-Nitrophenyl Trifluoroacetate's Carbonyl Carbon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenyl trifluoroacetate (4-NPT) is a powerful acylating agent of significant interest in organic synthesis, particularly in the realm of peptide coupling and bioconjugation. The high reactivity of this reagent is attributed to the pronounced electrophilicity of its carbonyl carbon. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by quantitative kinetic data, detailed experimental protocols, and conceptual diagrams to elucidate the underlying chemical principles. The strategic combination of two potent electron-withdrawing groups, the 4-nitrophenyl and the trifluoroacetyl moieties, synergistically enhances the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide will delve into the quantitative aspects of this reactivity, offering a valuable resource for researchers leveraging 4-NPT in their synthetic endeavors.

Introduction

The efficiency of acylation reactions is paramount in numerous chemical transformations, from the synthesis of complex pharmaceuticals to the modification of biomolecules. At the heart of these reactions lies the electrophilicity of the acylating agent. This compound has emerged as a reagent of choice due to its exceptional reactivity, which stems from the electronic properties of its constituent groups. The trifluoromethyl group, with its strong inductive electron-withdrawing effect (-I), and the 4-nitrophenyl group, with its combined inductive and resonance effects (-I, -M), work in concert to create a highly electron-deficient carbonyl carbon. This guide will explore the theoretical basis for this enhanced electrophilicity and present experimental data that quantifies the reactivity of 4-NPT.

Factors Influencing Carbonyl Carbon Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a direct consequence of the cumulative electron-withdrawing effects of the trifluoroacetyl and the 4-nitrophenyl groups.

-

Trifluoroacetyl Group: The three fluorine atoms on the alpha-carbon exert a powerful inductive effect, pulling electron density away from the carbonyl carbon. This significantly increases its partial positive charge.

-

4-Nitrophenyl Group: The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group. It deactivates the ring towards electrophilic substitution and, more importantly in this context, withdraws electron density from the ester oxygen through both inductive and resonance effects. This reduction in electron density on the ester oxygen further enhances the electrophilicity of the adjacent carbonyl carbon.

The synergistic interplay of these two groups results in a carbonyl carbon that is exceptionally susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and water.

Factors enhancing the electrophilicity of the carbonyl carbon in 4-NPT.

Quantitative Reactivity Data

The enhanced electrophilicity of this compound translates to rapid reaction rates with various nucleophiles. The hydrolysis of 4-NPT is a well-studied reaction that serves as a benchmark for its reactivity.

| Reaction Condition | Rate Constant (k) | Reference |

| Neutral Hydrolysis in pure water at 25 °C | ~5.0 x 10⁻² s⁻¹ | [1] |

| Neutral Hydrolysis in acetonitrile-water (low water content) | Varies with water concentration (see discussion below) | [2] |

The neutral hydrolysis of substituted phenyl trifluoroacetates in acetonitrile-water mixtures has been shown to be sensitive to the concentration of water, with a linear correlation observed between log(kobs) and log([H₂O]). For this compound, the slope of this correlation is 3.4, indicating the involvement of several water molecules in the transition state.[2] The effect of the leaving group structure on the reaction rate is best explained by a rate-limiting attack on the carbonyl group.[2]

Experimental Protocols

Kinetic Analysis of this compound Hydrolysis via UV-Vis Spectroscopy

This protocol outlines a general method for determining the rate of hydrolysis of this compound by monitoring the formation of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-405 nm.

Materials:

-

This compound (4-NPT)

-

Acetonitrile (spectroscopic grade)

-

Deionized water

-

Buffer solution of desired pH (e.g., phosphate buffer)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-NPT in acetonitrile (e.g., 10 mM). This solution should be prepared fresh to minimize premature hydrolysis.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the appropriate volumes of buffer solution and acetonitrile to achieve the desired final solvent composition and pH. The total volume is typically 1 mL.

-

Temperature Equilibration: Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

-

Initiation of Reaction: Initiate the reaction by adding a small volume of the 4-NPT stock solution to the cuvette using a micropipette. The final concentration of 4-NPT should be significantly lower than that of water to ensure pseudo-first-order kinetics. Quickly mix the solution by inverting the cuvette several times.

-

Data Acquisition: Immediately start monitoring the absorbance at the λmax of the 4-nitrophenolate ion (around 400-405 nm) as a function of time. Collect data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

-

Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at infinite time. Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

Workflow for kinetic analysis of 4-NPT hydrolysis.

Signaling Pathways and Logical Relationships

The high electrophilicity of the carbonyl carbon in this compound dictates its reaction pathway with nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate.

Generalized reaction pathway for the acylation of a nucleophile by 4-NPT.

Conclusion

The pronounced electrophilicity of the carbonyl carbon in this compound is a result of the powerful and synergistic electron-withdrawing effects of the trifluoroacetyl and 4-nitrophenyl groups. This high degree of electrophilicity translates into rapid acylation reactions, making 4-NPT a highly effective reagent in organic synthesis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to understand and exploit the reactivity of this important compound. Further studies to delineate the Hammett relationship for a series of substituted phenyl trifluoroacetates would provide even deeper insights into the electronic effects governing its reactivity and would be a valuable contribution to the field of physical organic chemistry.

References

4-Nitrophenyl Trifluoroacetate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Nitrophenyl trifluoroacetate, a critical reagent in chemical synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical synonyms, properties, and detailed applications, with a focus on its role in peptide synthesis.

Chemical Identity and Synonyms

This compound is a versatile acylating agent known by several names in chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and application.

| Identifier Type | Value | Source |

| CAS Number | 658-78-6 | [1][2] |

| IUPAC Name | (4-nitrophenyl) 2,2,2-trifluoroacetate | [2] |

| Molecular Formula | C₈H₄F₃NO₄ | [1][2] |

| Molecular Weight | 235.12 g/mol | [1][2] |

| EC Number | 211-524-6 | [1] |

| MDL Number | MFCD00007324 | [1] |

| PubChem CID | 69569 | [2] |

| Beilstein Registry Number | 658785 | [1] |

A comprehensive list of synonyms is provided below to aid in literature searches and material procurement.

Table of Synonyms:

| Synonym |

| p-Nitrophenyl trifluoroacetate |

| Trifluoroacetic acid 4-nitrophenyl ester |

| Trifluoroacetic acid p-nitrophenyl ester |

| Acetic acid, trifluoro-, 4-nitrophenyl ester |

| Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester |

| Acetic acid, trifluoro-, p-nitrophenyl ester |

| 4-Nitrophenyl 2,2,2-trifluoroacetate |

| p-Nitrophenyl trifluoroacetate |

| SAKAKI BARA'S REAGENT |

| TFAONP |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and ensuring safe handling.

| Property | Value | Notes |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 35-39 °C | [1] |

| Boiling Point | 120 °C at 12 mmHg | [1] |

| Density | 1.567 g/cm³ (estimated) | |

| Solubility | Soluble in organic solvents such as acetonitrile and methanol. | Reacts with water (hydrolysis). |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

Applications in Chemical Synthesis

This compound is a highly efficient acylating agent, primarily utilized for the introduction of the trifluoroacetyl group. Its reactivity stems from the electron-withdrawing properties of both the trifluoroacetyl group and the 4-nitrophenyl leaving group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Peptide Synthesis

The most prominent application of this compound is in peptide synthesis as a coupling reagent. It serves to activate the carboxylic acid group of an N-protected amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid.

The general mechanism involves a nucleophilic acyl substitution, as depicted below.

Caption: General workflow for peptide bond formation.

The reaction proceeds via the formation of a highly reactive 4-nitrophenyl ester of the N-protected amino acid. This activated intermediate then readily reacts with the free amino group of the next amino acid in the peptide chain, forming the desired peptide bond and releasing 4-nitrophenol as a byproduct.

The mechanism of the key coupling step is a nucleophilic acyl substitution, detailed in the diagram below.

Caption: Mechanism of acylation with this compound.

Experimental Protocols

General Protocol for N-Trifluoroacetylation of an Amino Acid

This protocol describes a general procedure for the trifluoroacetylation of a free amino acid using this compound.

Materials:

-

Amino Acid

-

This compound

-

Aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution)

-

Organic solvent (e.g., ethyl acetate)

-

Acidic solution for workup (e.g., dilute HCl)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve the amino acid in an aqueous basic solution. The basic conditions deprotonate the amino group, increasing its nucleophilicity.

-

Reagent Addition: To the stirred amino acid solution, add a solution of this compound in a suitable organic solvent.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture with a dilute acid solution.

-

Extraction: Extract the N-trifluoroacetylated amino acid into an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the product.

Representative Protocol for Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

The following is a representative workflow for a coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) where this compound can be employed as part of the activation strategy.

Caption: Workflow for a single coupling cycle in SPPS.

Procedure for the Coupling Step:

-

Activation of the incoming amino acid: The N-Fmoc protected amino acid is activated prior to its introduction to the resin-bound peptide. This can be achieved by reacting the amino acid with this compound in the presence of a suitable base to form the 4-nitrophenyl active ester.

-

Coupling: The solution containing the activated amino acid is added to the reaction vessel containing the resin with the free N-terminus of the growing peptide chain. The mixture is agitated to ensure complete reaction.

-

Washing: Following the coupling reaction, the resin is thoroughly washed with a solvent such as dimethylformamide (DMF) to remove excess reagents and the 4-nitrophenol byproduct.

-

Monitoring: The completion of the coupling reaction is typically monitored using a qualitative test, such as the Kaiser test, to detect any remaining free primary amines.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be conducted by trained personnel in a properly equipped laboratory.

References

In-Depth Technical Guide to the Thermogravimetric Analysis of 4-Nitrophenyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoroacetate is a reactive ester frequently employed in organic synthesis, particularly for the preparation of active esters used in peptide coupling and other acylation reactions. A comprehensive understanding of its thermal stability and decomposition profile is crucial for ensuring its safe handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This guide provides a detailed (yet projected) overview of the thermogravimetric analysis of this compound, including a hypothetical experimental protocol, predicted thermal decomposition data, and a plausible decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₃NO₄ | [1] |

| Molecular Weight | 235.12 g/mol | |

| Melting Point | 35-39 °C | [2] |

| Boiling Point | 120 °C at 12 mmHg | [2] |

| Appearance | Beige crystalline solid | [2] |

Projected Thermogravimetric Analysis Data

Due to the absence of specific experimental TGA data for this compound, a hypothetical TGA profile has been constructed. This projection is based on the thermal behavior of structurally similar compounds, such as p-nitrophenyl acetate, and the known decomposition patterns of trifluoroacetyl and nitrophenyl groups. The anticipated TGA and derivative thermogravimetric (DTG) curves would likely exhibit a multi-step decomposition process.

Table 2: Projected TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Proposed Lost Fragment(s) |

| 150 - 250 | ~48.5% | ~220 | Trifluoroacetic acid (CF₃COOH) or its decomposition products (e.g., CO₂, CF₃H) |

| 250 - 400 | ~51.5% | ~350 | 4-Nitrophenol and its subsequent decomposition products |

Detailed Experimental Protocol (Hypothetical)

This section outlines a detailed, albeit hypothetical, protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on general TGA methodologies for organic compounds.[3][4][5][6][7]

Instrumentation:

-

Thermogravimetric Analyzer: A standard TGA instrument equipped with a high-precision balance and a furnace capable of reaching at least 600 °C.

-

Sample Pans: Platinum or alumina crucibles are recommended due to their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen or argon gas to provide an inert atmosphere and prevent oxidative decomposition.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a plausible thermal decomposition pathway for this compound.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Interpretation of Projected Thermal Decomposition

The thermal decomposition of this compound is anticipated to occur in at least two main stages:

Step 1: Initial Ester Cleavage

The first weight loss event, projected to occur between 150 °C and 250 °C, is likely initiated by the cleavage of the ester bond. This is the most probable point of initial thermal instability. This cleavage would lead to the formation of 4-nitrophenoxide and a trifluoroacetyl cation, which would readily react with any available protons to form 4-nitrophenol and trifluoroacetic acid.[8][9] The thermal decomposition of trifluoroacetic acid itself is known to produce carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride.[10]

Step 2: Decomposition of 4-Nitrophenol

The second major weight loss, occurring at higher temperatures (above 250 °C), would correspond to the decomposition of the 4-nitrophenol intermediate. The thermal decomposition of nitroaromatic compounds is complex and can proceed through various pathways, ultimately leading to the evolution of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]

Conclusion

This technical guide provides a comprehensive, albeit projected, overview of the thermogravimetric analysis of this compound. While specific experimental data is currently lacking, the information presented, based on the analysis of related compounds and general principles of thermal decomposition, offers valuable insights for researchers, scientists, and drug development professionals. The proposed experimental protocol provides a solid foundation for conducting TGA on this compound. It is strongly recommended that the hypothetical data and decomposition pathways presented herein be validated through empirical investigation. Such experimental data would be a valuable contribution to the scientific community, enhancing the safe and effective use of this important chemical reagent.

References

- 1. This compound | C8H4F3NO4 | CID 69569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 658-78-6 [chemicalbook.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. epfl.ch [epfl.ch]

- 6. etamu.edu [etamu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]